molecular formula C11H10O2 B14409943 2-Benzoylcyclobutan-1-one CAS No. 80706-73-6

2-Benzoylcyclobutan-1-one

Cat. No.: B14409943
CAS No.: 80706-73-6
M. Wt: 174.20 g/mol
InChI Key: XMRVMWIGCAWPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoylcyclobutan-1-one is an organic compound with the molecular formula C₁₁H₁₀O₂. It is a member of the cyclobutanone family, characterized by a four-membered ring structure with a benzoyl group attached to one of the carbon atoms. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzoylcyclobutan-1-one can be synthesized through various methods. One common approach involves the cyclization of 2-phenylethyl ketone derivatives. The reaction typically requires a strong base, such as sodium hydride, and is conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoylcyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzoylcyclobutan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoylcyclobutan-1-one involves its interaction with specific molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the cyclobutanone ring can undergo ring-opening reactions under certain conditions.

Comparison with Similar Compounds

    Cyclobutanone: Shares the four-membered ring structure but lacks the benzoyl group.

    Benzoylacetone: Contains a benzoyl group but has a different carbon skeleton.

    Cyclopentanone: A five-membered ring analog with similar reactivity.

Uniqueness: 2-Benzoylcyclobutan-1-one is unique due to its combination of a strained cyclobutanone ring and an aromatic benzoyl group. This structural arrangement imparts distinct reactivity patterns, making it valuable for specific synthetic applications .

Properties

CAS No.

80706-73-6

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2-benzoylcyclobutan-1-one

InChI

InChI=1S/C11H10O2/c12-10-7-6-9(10)11(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

XMRVMWIGCAWPME-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C1C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.